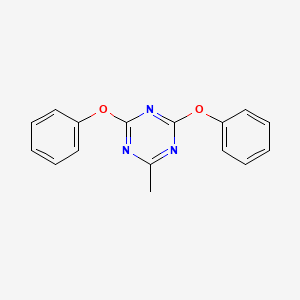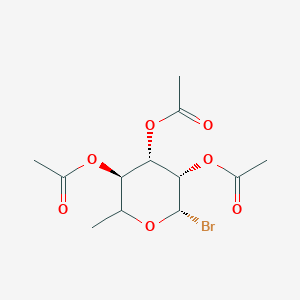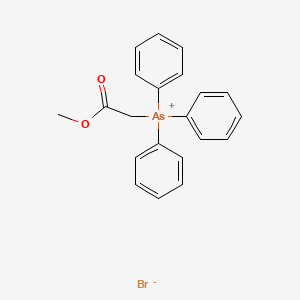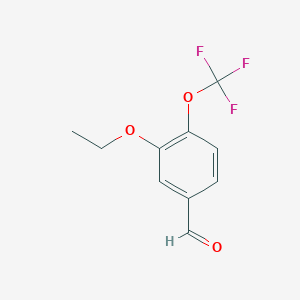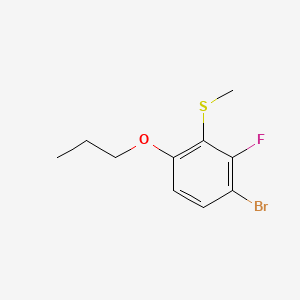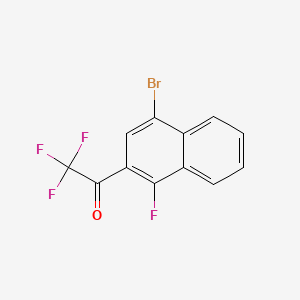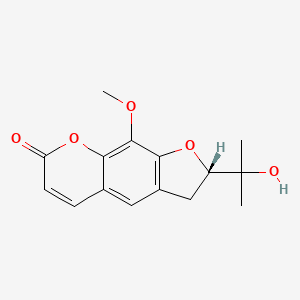
Methoxy rutaretin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxy rutaretin is a derivative of the coumarin family, which are oxygen-containing molecules with a specific benzopyrone nucleus. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, anticancer, and anti-inflammatory properties
Vorbereitungsmethoden
The synthesis of methoxy rutaretin involves several steps, starting from the extraction of its precursor compounds from natural sources such as the herb Ruta graveolens L . The synthetic route typically includes the methylation of rutaretin to form this compound. This process involves the use of methanol and other reagents under controlled conditions to achieve the desired product . Industrial production methods may involve large-scale extraction and purification processes to obtain high-purity this compound for various applications.
Analyse Chemischer Reaktionen
Methoxy rutaretin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Methoxy rutaretin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity and properties of coumarins . In biology and medicine, this compound is investigated for its potential therapeutic effects, including its antimicrobial, anticancer, and anti-inflammatory properties . Additionally, it is used in the development of fluorescent probes for biochemical studies due to its unique photophysical properties . In industry, this compound is utilized in the production of various pharmaceuticals and as a precursor for the synthesis of other bioactive compounds .
Wirkmechanismus
The mechanism of action of methoxy rutaretin involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors involved in various biological processes . For example, this compound can inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses . Additionally, it can interact with cellular pathways that regulate cell growth and apoptosis, making it a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Methoxy rutaretin can be compared with other similar compounds in the coumarin family, such as umbelliferone, scopoletin, and psoralen . These compounds share a similar benzopyrone nucleus but differ in their substituent groups, which confer unique properties and biological activities. This compound stands out due to its methoxy group, which enhances its solubility and bioavailability compared to other coumarins . This unique feature makes this compound a valuable compound for various scientific and industrial applications.
Conclusion
This compound is a fascinating compound with diverse applications in scientific research and industry Its unique chemical structure and biological activities make it a valuable subject of study in chemistry, biology, medicine, and beyond
Eigenschaften
Molekularformel |
C15H16O5 |
|---|---|
Molekulargewicht |
276.28 g/mol |
IUPAC-Name |
(2S)-2-(2-hydroxypropan-2-yl)-9-methoxy-2,3-dihydrofuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C15H16O5/c1-15(2,17)10-7-9-6-8-4-5-11(16)20-12(8)14(18-3)13(9)19-10/h4-6,10,17H,7H2,1-3H3/t10-/m0/s1 |
InChI-Schlüssel |
KMOMCIKYMUNSPU-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)([C@@H]1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)OC)O |
Kanonische SMILES |
CC(C)(C1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14758557.png)
![2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol](/img/structure/B14758564.png)
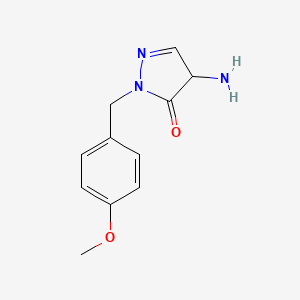

![1-(2-{4-[(Diethylamino)methyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14758595.png)
